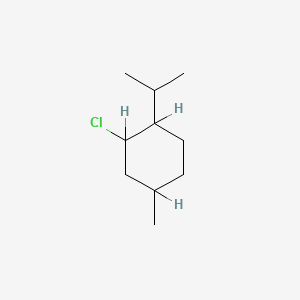
(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane is an organic compound with the molecular formula C10H19Cl. It is a chlorinated derivative of cyclohexane, featuring an isopropyl group and a methyl group as substituents. This compound is often used as a building block in organic synthesis due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane can be synthesized through the chlorination of 2-isopropyl-5-methylcyclohexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 1-chloro-2-isopropyl-5-methylcyclohexane may involve large-scale chlorination processes using continuous flow reactors. This method ensures consistent product quality and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.
Major Products Formed
Substitution: Products include alcohols or ethers, depending on the nucleophile used.
Elimination: The major product is typically an alkene, such as 2-isopropyl-5-methylcyclohexene.
Applications De Recherche Scientifique
(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Research into its potential pharmacological properties is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-2-isopropyl-5-methylcyclohexane involves its reactivity as an alkyl halide. The chlorine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. These reactions are crucial in organic synthesis, allowing the formation of various functional groups and molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2-methylcyclohexane
- 1-Chloro-2-isopropylcyclohexane
- 1-Chloro-3-isopropyl-5-methylcyclohexane
Uniqueness
(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both isopropyl and methyl groups provides steric hindrance, affecting the compound’s conformational stability and reactivity compared to other chlorinated cyclohexanes .
Propriétés
Numéro CAS |
28953-96-0 |
|---|---|
Formule moléculaire |
C10H19Cl |
Poids moléculaire |
174.71 g/mol |
Nom IUPAC |
2-chloro-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3 |
Clé InChI |
OMLOJNNKKPNVKN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)Cl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


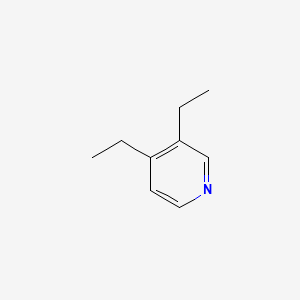
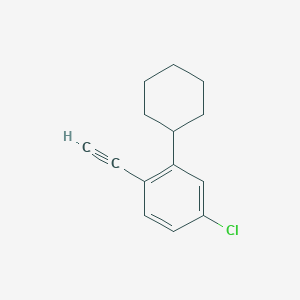
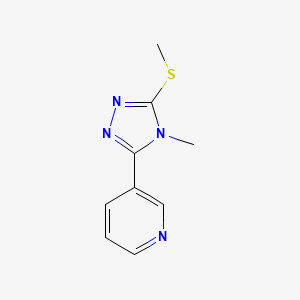

![5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B8815731.png)

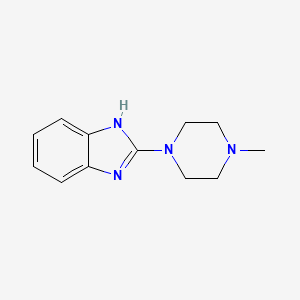


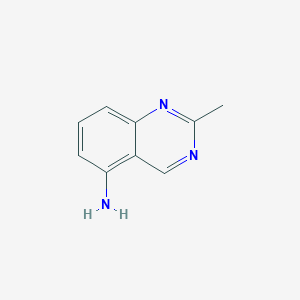
![6-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8815801.png)



